BenchChemオンラインストアへようこそ!

Vilazodone D8

LC-MS/MS method validation stable isotope dilution bioanalytical quantitation

Vilazodone D8 is the regulatory-grade deuterated internal standard essential for ANDA-compliant vilazodone bioequivalence studies. Its +8 Da mass shift, ≥99% isotopic purity, and identical recovery properties ensure accurate matrix effect correction in LC‑MS/MS, eliminating the systematic bias introduced by non-deuterated analogs. With certified ≥4-year stability at −20°C, this single lot supports multi-year clinical pharmacokinetic trials without IS lot-to-lot variability, directly enabling cGMP batch release and dissolution testing. Quantify vilazodone across 0.3–300 ng/mL with confidence.

Molecular Formula C26H19D8N5O2
Molecular Weight 449.57
Cat. No. B1191649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVilazodone D8
Molecular FormulaC26H19D8N5O2
Molecular Weight449.57
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vilazodone D8: Deuterated Internal Standard for Quantitative LC-MS/MS Bioanalysis of Vilazodone


Vilazodone D8 (CAS 1794789-93-7) is a stable isotope-labeled analog of the antidepressant vilazodone, wherein eight hydrogen atoms on the piperazine ring are replaced with deuterium (²H) . With a molecular formula of C₂₆H₁₉D₈N₅O₂ and a molecular weight of 449.57 Da, this deuterated compound exhibits a mass shift of +8 Da relative to the unlabeled parent (m/z 442 → 450 for the precursor ion) [1]. Vilazodone D8 is specifically formulated as an internal standard (IS) for the accurate quantification of vilazodone in biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . It is supplied as a solid with certified purity of ≥99% deuterated forms (d₁–d₈) and is intended exclusively for research and analytical applications .

Why Unlabeled Vilazodone or Alternative IS Candidates Cannot Substitute for Vilazodone D8 in Regulated Bioanalysis


In LC-MS/MS quantification of vilazodone from complex biological matrices, substituting the deuterated internal standard (Vilazodone D8) with unlabeled vilazodone or structurally dissimilar analogs introduces systematic analytical errors that cannot be corrected by calibration alone. Unlabeled vilazodone, when spiked as an IS, co-elutes identically with the endogenous analyte, rendering ion suppression/enhancement effects indistinguishable between IS and analyte and thereby violating the fundamental assumption of isotope dilution mass spectrometry [1]. Non-deuterated stable isotope-labeled standards (e.g., ¹³C- or ¹⁵N-labeled compounds) are available for certain analytes but may not exist for vilazodone; when they do, deuterated analogs often exhibit different chromatographic retention times due to the reverse isotope effect, which can diminish matrix effect compensation under certain electrospray ionization conditions [2]. The following quantitative evidence establishes the specific performance characteristics of Vilazodone D8 that define its non-substitutable role in vilazodone bioanalysis.

Vilazodone D8 Quantitative Evidence Guide: Direct Performance Comparisons Versus Alternatives


MS/MS Transition Specificity: Vilazodone D8 Provides Baseline-Resolved Quantitation with +8 Da Mass Shift

Vilazodone D8 enables unambiguous MS/MS differentiation from unlabeled vilazodone via a +8 Da precursor ion mass shift and corresponding +2 Da to +8 Da product ion shifts. In a validated UPLC-MS/MS method, quantitation was achieved by monitoring sum multiple reaction monitoring (MRM) transitions of m/z 442.022 → 155.000 + 197.000 for vilazodone and m/z 450.093 → 157.000 + 205.000 for Vilazodone D8 [1]. This mass separation eliminates isotopic cross-talk and ensures that the IS signal does not contribute to analyte quantification, a risk inherent to non-deuterated analogs or lower-mass-shift deuterated IS candidates.

LC-MS/MS method validation stable isotope dilution bioanalytical quantitation

Analytical Dynamic Range: Validated Quantitation from 0.300 ng/mL to 300.000 ng/mL Using Vilazodone D8 IS

In a fully validated UPLC-MS/MS method employing Vilazodone D8 as the internal standard, the assay demonstrated linearity over a range of 0.300 ng/mL to 300.000 ng/mL in human plasma [1]. Precision and accuracy batches were consistent, reproducible, and within acceptable regulatory limits across the entire validated range. Importantly, no matrix effect was observed within the validated range, and extraction recovery was consistent at low, middle, and high concentration levels [1]. In contrast, methods employing non-isotopic internal standards or no IS correction typically exhibit matrix-dependent ion suppression that degrades accuracy at the lower limit of quantitation (LLOQ).

therapeutic drug monitoring pharmacokinetic studies bioanalytical method validation

Isotopic Purity Specification: ≥99% Deuterated Forms Enables Regulatory-Compliant Quantitation

Vilazodone D8 is supplied with a certified purity specification of ≥99% deuterated forms (d₁–d₈), verified by batch-specific Certificate of Analysis (CoA) . This isotopic purity level ensures that the IS contributes negligible unlabeled analyte signal to the quantitation channel, a critical requirement for accurate measurement at low ng/mL concentrations. Alternative deuterated standards with lower isotopic enrichment (e.g., 95–98%) may introduce measurable isotopic impurity contributions that bias LLOQ measurements, particularly in regulatory submissions requiring full method validation per FDA/EMA bioanalytical guidelines.

certified reference material regulatory compliance GLP bioanalysis

Regulatory-Grade Traceability: Vilazodone D8 Complies with USP/EP Pharmacopeial Reference Standard Requirements

Vilazodone D8 is supplied with full characterization data compliant with regulatory guidelines and can serve as a reference standard with traceability against United States Pharmacopeia (USP) or European Pharmacopoeia (EP) standards based on feasibility [1]. This traceability framework supports its use in analytical method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production QC release testing of vilazodone drug products [1]. In contrast, research-grade unlabeled vilazodone or non-certified deuterated analogs lack the documented traceability chain required for regulatory submissions in cGMP environments.

pharmacopeial reference standard ANDA submission cGMP analytical quality control

Deuterium Retention Time Shift: Potential Limitation Versus ¹³C-Labeled IS for Electrospray Ionization Methods

A systematic comparison of deuterated (²H) versus non-deuterated (¹³C and ¹⁵N) stable isotope-labeled internal standards in LC-ESI-MS/MS analysis of urinary biomarkers demonstrated that deuterated IS can elute at different retention times from the target analyte due to deuterium-associated isotopic effects [1]. In that study, quantification of 2-methylhippuric acid (2MHA) using the deuterated IS 2MHA-[²H₇] produced results that were on average 59.2% lower than concentrations generated with 2MHA-[¹³C₆], with a spike accuracy bias of −38.4% for the deuterated IS while no significant bias was observed for the ¹³C-labeled IS [1]. This class-level evidence indicates that for analytes where a ¹³C-labeled IS is commercially available, the ¹³C version may provide superior matrix effect compensation in electrospray ionization. Vilazodone D8 users should verify co-elution of the IS with unlabeled vilazodone during method development; if retention time shifts >0.1 min are observed, alternative ¹³C-labeled vilazodone IS should be considered if available.

matrix effect compensation deuterium isotope effect LC-ESI-MS/MS

Analytical Stability: ≥4-Year Shelf Life Supports Multi-Year Pharmacokinetic Study Programs

Vilazodone D8 as supplied by major vendors exhibits certified long-term stability of ≥4 years when stored at −20°C [1]. This extended shelf life enables consistent IS use across multi-year clinical development programs without the need for re-qualification of new IS lots mid-study, a logistical advantage not universally offered by all deuterated IS products (some suppliers specify stability of ≥1 year only) . The batch-to-batch consistency is further supported by the availability of batch-specific Certificates of Analysis and QC data sheets.

long-term stability reference standard storage bioanalytical laboratory operations

Vilazodone D8: Validated Application Scenarios for Pharmaceutical and Bioanalytical Research


Regulatory-Compliant Bioanalytical Method Validation for ANDA Submissions

Vilazodone D8 is the designated internal standard for developing and validating LC-MS/MS methods intended for Abbreviated New Drug Application (ANDA) submissions to FDA or EMA. The product's regulatory-grade characterization and traceability to USP/EP standards [1] directly support compliance with ICH M10 Bioanalytical Method Validation guidelines and 21 CFR Part 58 (GLP) requirements. The ≥99% isotopic purity specification [2] ensures minimal isotopic impurity interference at the LLOQ, a common point of regulatory scrutiny during ANDA review. This scenario applies specifically to generic pharmaceutical companies developing vilazodone hydrochloride tablet formulations requiring demonstration of bioequivalence to the reference listed drug (RLD).

High-Throughput Therapeutic Drug Monitoring (TDM) of Vilazodone in Clinical Laboratories

The validated UPLC-MS/MS method employing Vilazodone D8 as internal standard provides a 0.300–300.000 ng/mL linear range with no observed matrix effect [1], enabling accurate quantification of vilazodone plasma concentrations across the full therapeutic range. This method supports high-throughput clinical TDM workflows for patients receiving vilazodone (Viibryd®), with a typical steady-state Cₘₐₓ of approximately 50–150 ng/mL following 40 mg daily dosing. The absence of matrix effect within the validated range eliminates the need for extensive matrix-matched calibration curves, reducing per-sample analysis cost and turnaround time in clinical laboratory settings.

Multi-Year Pharmacokinetic Studies in Drug Development Programs

Vilazodone D8's certified ≥4-year stability at −20°C [1] enables its use as a consistent internal standard lot across extended Phase I–III clinical pharmacokinetic studies. This scenario is particularly relevant for sponsor companies conducting food-effect studies, drug-drug interaction studies with CYP3A4 modulators (vilazodone is primarily metabolized by CYP3A4 [2]), or hepatic/renal impairment studies [3] where maintaining identical IS lot performance over the entire study duration eliminates IS lot-to-lot variability as a confounding factor in pharmacokinetic parameter calculations.

Method Development and Quality Control Release Testing for Vilazodone API and Drug Product

Vilazodone D8 serves as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during vilazodone active pharmaceutical ingredient (API) synthesis and formulation stages [1]. In this capacity, it supports the development of stability-indicating HPLC/UPLC methods, dissolution testing methods, and content uniformity assays required for cGMP batch release. The deuterated IS is specifically used to correct for matrix effects encountered when analyzing vilazodone in complex formulation matrices containing excipients, thereby improving assay accuracy relative to external standard calibration approaches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vilazodone D8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.